

Comparison of different synthetic routes to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"

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Compound of Interest	
Compound Name:	Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Cat. No.:	B2487771
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A Comparative Guide to the Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a substituted cyclic β -keto ester of significant interest in medicinal chemistry. Its rigid, piperidone scaffold, coupled with the reactive β -keto ester functionality, makes it a versatile intermediate for the synthesis of complex heterocyclic systems and biologically active molecules. The strategic placement of the N-methyl group and the ethyl ester moiety allows for diverse chemical modifications, rendering it a valuable precursor in drug discovery programs. This guide will explore two primary synthetic strategies for its preparation: a classical Dieckmann condensation approach and a two-step sequence involving the synthesis of the parent lactam followed by N-methylation.

Comparative Analysis of Synthetic Routes

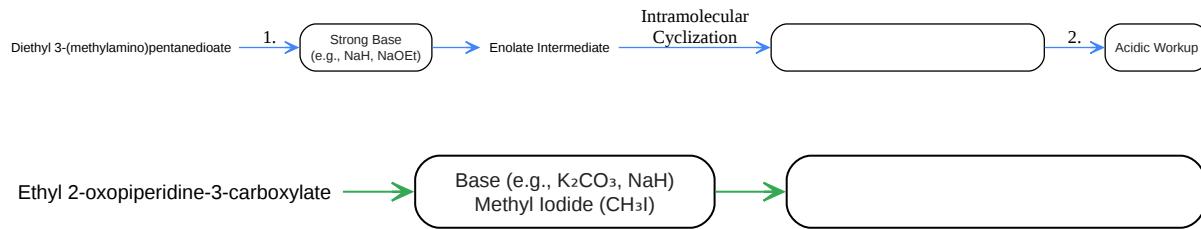
The selection of a synthetic route is a critical decision in chemical process development, governed by factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Here, we compare two distinct pathways to **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**.

Parameter	Route 1: Dieckmann Condensation	Route 2: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate
Starting Materials	Diethyl 3-(methylamino)pentanedioate	Ethyl 2-oxopiperidine-3-carboxylate, Methyl iodide
Key Transformation	Intramolecular cyclization	N-alkylation
Overall Yield	Moderate to Good	Good to Excellent
Scalability	Potentially challenging due to strong base and anhydrous conditions	Generally straightforward
Key Advantages	Convergent, builds the core ring structure in one step.	Milder conditions for the final step, utilizes a commercially available precursor.
Key Disadvantages	Requires synthesis of the acyclic diester precursor; strict anhydrous conditions are necessary.	A two-step process if the precursor is not readily available.

Route 1: Dieckmann Condensation of Diethyl 3-(methylamino)pentanedioate

The Dieckmann condensation is a powerful and well-established method for the formation of five- and six-membered cyclic β -keto esters through the intramolecular cyclization of a diester. In this approach, the target molecule is synthesized from an acyclic N-methylated amino diester.

Reaction Scheme

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